molecular formula C12H16N4S B2901466 N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide CAS No. 1006482-00-3

N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide

Cat. No. B2901466
CAS RN: 1006482-00-3
M. Wt: 248.35
InChI Key: FKJHEJBFOLCDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic uses.

Mechanism of Action

N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide is metabolized in the brain to form MPP+, a toxic compound that selectively destroys dopamine-producing neurons in the substantia nigra, a region of the brain that is affected in Parkinson's disease. This mechanism of action has been extensively studied and has led to the development of animal models of Parkinson's disease that have been used to investigate new treatments for the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well understood and have been extensively studied. This compound is metabolized in the brain to form MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in studies. It also induces Parkinson's disease-like symptoms in animals, making it a useful tool for studying the disease and developing new treatments.
However, there are also limitations to the use of this compound in laboratory experiments. It is a toxic compound that can be dangerous if not handled properly, and it can only be used in animal studies, which may not accurately reflect the effects of the compound in humans.

Future Directions

There are several future directions for research on N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of action of this compound. Another area of research is the investigation of the effects of this compound on other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is interest in developing new animal models of Parkinson's disease that more accurately reflect the disease in humans.

Synthesis Methods

N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide can be synthesized using a variety of methods, including the reaction of 2-aminothiophene with N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]formamide. The resulting compound can then be purified using standard laboratory techniques such as column chromatography.

Scientific Research Applications

N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]thiophene-2-carboximidamide has been used in a variety of scientific studies to investigate its potential therapeutic uses. One area of research that has received significant attention is its potential use in the treatment of Parkinson's disease. This compound has been shown to induce Parkinson's disease-like symptoms in animals, making it a useful tool for studying the disease and developing new treatments.

properties

IUPAC Name

N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)thiophene-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-9(2)16-11(6-7-14-16)15-12(13-3)10-5-4-8-17-10/h4-9H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJHEJBFOLCDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=NC)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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